molecular formula C11H14O2 B2819626 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol CAS No. 1891381-28-4

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol

Cat. No.: B2819626
CAS No.: 1891381-28-4
M. Wt: 178.231
InChI Key: WIYHESNAKWPUHH-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups back to alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols from carbonyl compounds.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. Additionally, its antibacterial properties may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. Its hydroxyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHESNAKWPUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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